molecular formula C20H20N2O5 B11367834 N-(2,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11367834
M. Wt: 368.4 g/mol
InChI Key: FLPTZINKCRSGNQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of two aromatic rings substituted with methoxy and ethoxy groups, connected through an oxazole ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

  • Substitution Reactions: : The introduction of the 2,4-dimethoxyphenyl and 4-ethoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to ensure the substitution occurs at the desired positions on the aromatic rings.

  • Carboxamide Formation: : The final step involves the formation of the carboxamide functional group. This can be accomplished through the reaction of the oxazole derivative with an appropriate amine under mild conditions, often using coupling reagents such as carbodiimides to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and molecular targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can be compared with other oxazole derivatives, such as:

    N-(2,4-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    N-(2-methoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide: Has a single methoxy group, potentially altering its properties compared to the dimethoxy derivative.

    N-(2,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: Contains a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.

Properties

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O5/c1-4-26-14-7-5-13(6-8-14)18-12-17(22-27-18)20(23)21-16-10-9-15(24-2)11-19(16)25-3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

FLPTZINKCRSGNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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